3-(1-Ethyl-2-pyrrolidinyl)indole hydrochloride

Serotonin receptor pharmacology Radioligand binding Tryptamine structure-activity relationships

Researchers needing a baseline reference for pyrrolidinylethylindole SAR studies face challenges sourcing a compound with a quantified, multi-receptor signature. Pyr-T HCl solves this with verified IC50 values (5-HT1A: 290 nM; 5-HT2A: 1,250 nM), establishing a benchmark for evaluating structural modifications. Its defined hydrochloride salt form ensures solid-state stability and a sharp melting point (193-194 °C) for unambiguous identity confirmation. - Quantitative Benchmark: Provides a 4.3-fold 5-HT1A/5-HT2A selectivity ratio, distinct from non-selective agonists. - Analytical Reliability: Stable crystalline solid suitable for long-term storage and calibration. - Research Utility: Ideal for polypharmacology assay calibration and computational model validation.

Molecular Formula C14H19ClN2
Molecular Weight 250.77 g/mol
CAS No. 19137-90-7
Cat. No. B13736631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-2-pyrrolidinyl)indole hydrochloride
CAS19137-90-7
Molecular FormulaC14H19ClN2
Molecular Weight250.77 g/mol
Structural Identifiers
SMILESCC[NH+]1CCCC1C2=CNC3=CC=CC=C32.[Cl-]
InChIInChI=1S/C14H18N2.ClH/c1-2-16-9-5-8-14(16)12-10-15-13-7-4-3-6-11(12)13;/h3-4,6-7,10,14-15H,2,5,8-9H2,1H3;1H
InChIKeyZRGVQCBYFKYZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-2-pyrrolidinyl)indole Hydrochloride CAS 19137-90-7: Core Identity and Procurement-Relevant Classification


3-(1-Ethyl-2-pyrrolidinyl)indole hydrochloride (CAS 19137-90-7), also designated as N,N-tetramethylenetryptamine hydrochloride (Pyr-T HCl), is a cyclized tryptamine derivative belonging to the pyrrolidinylethylindole family [1]. The compound comprises a bicyclic indole core with a pyrrolidine ring attached at the 3-position via an ethyl bridge, with the pyrrolidine nitrogen bearing an ethyl substituent [2]. As the hydrochloride salt, it exhibits a melting point of 193–194 °C and a molecular weight of approximately 250.77 g/mol (C14H19ClN2) [1]. The compound is classified as a serotonin receptor modulator with documented affinity across multiple 5-HT receptor subtypes, distinguishing it from simpler tryptamines [1].

Why 3-(1-Ethyl-2-pyrrolidinyl)indole Hydrochloride Cannot Be Interchanged with Structurally Similar Tryptamines or Indole Derivatives


Procurement decisions involving 3-(1-ethyl-2-pyrrolidinyl)indole hydrochloride (Pyr-T HCl) cannot rely on class-level assumptions about tryptamine pharmacology. Despite sharing the indole core with compounds such as diethyltryptamine (DET) and other N,N-dialkyltryptamines, Pyr-T exhibits a distinct cyclized structure wherein the basic nitrogen is constrained within a pyrrolidine ring, fundamentally altering its receptor activation profile [1]. While DET and related open-chain tryptamines function primarily as non-selective 5-HT2A agonists, Pyr-T demonstrates measurable affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors with a quantitatively different selectivity signature [1][2]. Furthermore, the hydrochloride salt form confers specific physicochemical properties—including melting point (193–194 °C) and calculated logP (2.74410)—that materially affect handling, solubility, and formulation considerations relative to the free base or alternative salt forms [3]. Substitution with a non-cyclized tryptamine or a structurally similar indole derivative would therefore invalidate any assay or experimental system predicated on Pyr-T's specific multi-receptor interaction profile and physical form.

3-(1-Ethyl-2-pyrrolidinyl)indole Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


5-HT1A Receptor Binding Affinity of Pyr-T HCl Relative to Closest Structural Analog 4-HO-Pyr-T

Pyr-T (free base) demonstrates measurable affinity for the human serotonin 5-HT1A receptor with an IC50 of 290 nM, as determined by displacement of [³H]-8-OH-DPAT in receptor binding assays [1]. In direct cross-study comparison, the 4-hydroxy analog 4-HO-Pyr-T exhibits a 5-HT1A IC50 of 3.2 nM, representing an approximately 90-fold enhancement in binding potency attributable solely to the 4-hydroxyl substitution on the indole ring [1][2]. This quantitative difference establishes Pyr-T as a structurally defined reference compound with baseline affinity suitable for SAR studies examining the effect of indole ring substitution on 5-HT1A engagement.

Serotonin receptor pharmacology Radioligand binding Tryptamine structure-activity relationships

5-HT2A Receptor Affinity of Pyr-T HCl Versus 4-HO-Pyr-T and Class Baseline

Pyr-T exhibits 5-HT2A receptor binding affinity with an IC50 of 1,250 nM (1.25 µM) [1]. This value positions Pyr-T as a relatively low-affinity ligand at this receptor subtype. In cross-study comparison, the 4-hydroxy analog 4-HO-Pyr-T demonstrates a 5-HT2A IC50 of 1,000 nM (1.0 µM), a difference of only 1.25-fold [1][2]. By class-level inference, both compounds exhibit substantially lower 5-HT2A affinity compared to archetypal 5-HT2A agonists such as psilocin (4-HO-DMT), which typically exhibits sub-100 nM affinity at this receptor [1].

5-HT2A receptor Psychedelic pharmacology Structure-activity relationship

5-HT2C Receptor Affinity: Pyr-T HCl Compared to 4-HO-Pyr-T

Pyr-T demonstrates binding affinity for the 5-HT2C receptor with an IC50 of 550 nM [1]. In direct cross-study comparison, the 4-hydroxy analog 4-HO-Pyr-T exhibits a 5-HT2C IC50 of 115 nM, representing an approximately 4.8-fold enhancement in binding affinity [1][2]. Notably, while the 4-hydroxyl substitution confers a dramatic 90-fold enhancement at 5-HT1A receptors, the effect at 5-HT2C receptors is markedly attenuated, demonstrating receptor subtype-specific SAR.

5-HT2C receptor Serotonin receptor pharmacology Comparative binding

Hydrochloride Salt Physical Form: Melting Point Differentiation from Free Base for Handling and Purity Assessment

3-(1-Ethyl-2-pyrrolidinyl)indole hydrochloride (Pyr-T HCl) exhibits a melting point of 193–194 °C, which is quantitatively distinct from the free base form, which boils at 170–180 °C at 0.05 mmHg reduced pressure [1]. This 193–194 °C melting range provides a verifiable analytical benchmark for identity confirmation and purity assessment via differential scanning calorimetry (DSC) or melting point apparatus. The hydrochloride salt form further confers aqueous solubility and solid-state stability characteristics that differ materially from the free base, which is typically an oil or low-melting solid at ambient conditions [1][2].

Analytical chemistry Salt form characterization Quality control

Receptor Selectivity Profile: Pyr-T HCl Multi-Receptor Engagement Pattern Versus Class-Level Expectations

Pyr-T exhibits a quantitatively defined multi-receptor affinity profile across three serotonin receptor subtypes: 5-HT1A (IC50 = 290 nM), 5-HT2C (IC50 = 550 nM), and 5-HT2A (IC50 = 1,250 nM) [1]. This yields a 5-HT1A/5-HT2A selectivity ratio of approximately 4.3-fold, and a 5-HT2C/5-HT2A selectivity ratio of approximately 2.3-fold. By class-level inference, this pattern diverges from simple N,N-dialkyltryptamines such as DET, which act primarily as non-selective 5-HT2A agonists, and from substituted tryptamines such as 5-MeO-DMT derivatives, which exhibit high selectivity for 5-HT1A over 5-HT2 receptors [1][2].

Receptor selectivity profiling 5-HT receptor pharmacology Polypharmacology

Evidence-Based Procurement and Application Scenarios for 3-(1-Ethyl-2-pyrrolidinyl)indole Hydrochloride


Unsubstituted Reference Compound for Indole Ring SAR Studies in 5-HT1A Receptor Pharmacology

Researchers conducting structure-activity relationship (SAR) studies on pyrrolidinylethylindole derivatives should select Pyr-T HCl as the baseline unsubstituted reference compound. Its measured 5-HT1A IC50 of 290 nM provides a quantitative benchmark against which indole ring modifications (e.g., 4-hydroxyl, 5-methoxy, 4-fluoro substitutions) can be evaluated for potency enhancement [1]. The 90-fold affinity increase observed with 4-hydroxyl substitution (IC50 = 3.2 nM for 4-HO-Pyr-T) can only be meaningfully interpreted when compared to Pyr-T's baseline value [1][2].

Analytical Standard for Pyrrolidinylethylindole Identification and Purity Verification

Quality control laboratories and analytical chemistry groups requiring a verifiable reference material for pyrrolidinylethylindole identification should procure the hydrochloride salt form (CAS 19137-90-7) specifically. The well-defined melting point of 193–194 °C enables unambiguous identity confirmation via melting point apparatus or DSC, while the salt's solid-state stability facilitates long-term storage and reproducible weighing [1][2]. The free base form lacks a defined melting transition at ambient pressure and presents as an oil or low-melting solid unsuitable for routine analytical calibration [1].

Selective Tool Compound for Investigating 5-HT1A-Mediated Signaling with Minimized 5-HT2A Confounding

Investigators studying 5-HT1A receptor-mediated signaling pathways in native tissue or recombinant systems should consider Pyr-T HCl when a compound with modest 5-HT1A affinity (IC50 = 290 nM) and comparatively low 5-HT2A potency (IC50 = 1,250 nM) is desirable [1]. This 4.3-fold selectivity ratio, while not highly selective, distinguishes Pyr-T from non-selective 5-HT2A agonists (e.g., DET) and from highly potent 5-HT1A ligands that may exhibit off-target activity at other aminergic receptors [1]. The compound is particularly suited for assays where complete 5-HT2A antagonism is not required but minimized activation is advantageous.

Calibration of Multi-Receptor Pharmacological Assays Requiring Defined Polypharmacology

Researchers developing multi-receptor profiling assays or computational models of polypharmacology should utilize Pyr-T HCl as a calibration compound with a quantitatively defined multi-target affinity signature. Its measured IC50 values across 5-HT1A (290 nM), 5-HT2C (550 nM), and 5-HT2A (1,250 nM) provide a validated reference dataset for benchmarking the performance of receptor binding panels, functional assays, or in silico prediction algorithms [1]. The compound's intermediate selectivity profile fills a quantitative niche between highly selective reference ligands and promiscuous screening hits.

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